N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride

Catalog No.
S12231641
CAS No.
M.F
C10H26ClN5
M. Wt
251.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane...

Product Name

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride

IUPAC Name

N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine;hydrochloride

Molecular Formula

C10H26ClN5

Molecular Weight

251.80 g/mol

InChI

InChI=1S/C10H25N5.ClH/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15;/h13H,1-12H2;1H

InChI Key

BYASJBUCMLHPTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)CCNCCN.Cl

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride, with the CAS number 31295-54-2, is a chemical compound characterized by its complex structure. It has a molecular formula of C10H25N5 and a molecular weight of approximately 215.34 g/mol. The compound features a piperazine ring, which is common in many pharmaceuticals due to its ability to interact with biological systems effectively. The presence of amino groups suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development .

The chemical reactivity of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride can be attributed to its functional groups. The amino groups can participate in various reactions, such as:

  • Acylation: Amino groups can react with acyl chlorides to form amides.
  • Alkylation: The compound can undergo alkylation reactions, where an alkyl group is transferred to the nitrogen atom.
  • Formation of Salts: As a hydrochloride salt, it can form complexes with acids or bases, which may alter its solubility and reactivity.

These reactions are significant for modifying the compound for specific applications in pharmaceuticals .

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride exhibits various biological activities due to its structural features. Compounds containing piperazine rings are often associated with:

  • Antidepressant Effects: Some derivatives have shown potential in treating mood disorders.
  • Antimicrobial Properties: The compound may exhibit activity against certain bacterial strains.
  • Cytotoxicity: Research indicates that similar compounds can have cytotoxic effects on cancer cells, making this compound a candidate for further studies in oncology .

Synthesis of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride typically involves:

  • Formation of the Piperazine Ring: This can be achieved through the reaction of 1,4-dichlorobutane with ammonia or primary amines.
  • Substitution Reactions: The introduction of the aminoethyl group can be performed via nucleophilic substitution on a suitable precursor.
  • Hydrochloride Salt Formation: The final step often involves reacting the free base form with hydrochloric acid to produce the hydrochloride salt.

These methods ensure high yields and purity necessary for pharmaceutical applications .

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride has several potential applications:

  • Pharmaceutical Development: Its structural properties make it suitable for developing new drugs targeting neurological disorders or infections.
  • Biochemical Research: It may serve as a tool for studying receptor interactions due to its ability to bind various biological targets.
  • Chemical Synthesis: This compound can act as a building block in synthesizing more complex molecules used in agrochemicals and other industrial applications .

Studies on N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride focus on its interactions with biological systems. Key areas include:

  • Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors could provide insights into its potential therapeutic effects.
  • Cell Viability Assays: Assessing its cytotoxicity against various cell lines helps determine its safety profile for potential drug development.
  • Pharmacokinetics and Metabolism: Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for evaluating its suitability as a drug candidate .

Similar Compounds

Several compounds share structural similarities with N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
2-(4-Methylpiperazin-1-yl)ethanamine934-98-5HighMethyl substitution alters pharmacological properties.
N,N-Dimethyl-2-(4-methylpiperazin-1-yl)ethanamine104-19-8HighDimethylation increases lipophilicity and alters receptor affinity.
N-Ethyl-2-(4-methylpiperazin-1-yl)ethanamine40172-12-1HighEthyl group modifies solubility and bioavailability.
1,2-Bis-(4-methyl-piperazin-1-yl)-ethane77267-14-2HighDimeric structure may enhance binding affinity to targets.

These compounds illustrate the diversity within the piperazine class while emphasizing the unique characteristics of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride that could influence its biological activity and therapeutic potential .

The IUPAC name for the base compound, N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine, follows a hierarchical approach to describe its branched topology. The parent structure is piperazine, a six-membered ring with two nitrogen atoms at positions 1 and 4. Substitutions on the piperazine ring are enumerated as follows:

  • A 2-aminoethyl group (-CH~2~CH~2~NH~2~) is attached to the nitrogen at position 4.
  • A 2-(ethane-1,2-diamino)ethyl group (-CH~2~CH~2~NHCH~2~CH~2~NH~2~) is bonded to the nitrogen at position 1.

The hydrochloride salt forms via protonation of one or more amine groups, typically noted as ·HCl appended to the base name. The molecular formula of the base compound is C~10~H~25~N~5~, with a molecular weight of 215.34 g/mol. The hydrochloride derivative adds a molar mass of 36.46 g/mol (HCl), resulting in 251.80 g/mol.

Structural Insights

  • Piperazine Core: The piperazine ring adopts a chair conformation, with equatorial amine groups minimizing steric strain.
  • Ethylenediamine Chains: The linear ethane-1,2-diamine moieties enhance chelation potential, as seen in analogous polyamines like ethylenediamine (en).

Table 1: Key Physicochemical Properties

PropertyValue (Base Compound)Source
Molecular FormulaC~10~H~25~N~5~
Molecular Weight (g/mol)215.34
Density (g/cm³)1.011
CAS Registry Number31295-54-2

Historical Development and Discovery

The compound emerged from advancements in piperazine chemistry, which gained momentum in the mid-20th century with the exploration of nitrogen-rich heterocycles for pharmaceutical and industrial uses. Piperazine itself was first synthesized in 1888 via ammonolysis of 1,2-dichloroethane, a method that concurrently produces ethylenediamine and its oligomers.

Synthesis Pathways

A patent by CN101215239B details a combined preparation method for ethylenediamine and aminoethylpiperazine derivatives using modified zeolite catalysts. For instance:

  • Phosphorus-modified mordenite catalysts facilitate the ammonolysis of ethanolamine or dichloroethane, yielding piperazine derivatives alongside ethylenediamine.
  • Silicon-modified ZSM-5 zeolites optimize selectivity for branched polyamines like N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine.

This dual-catalyst approach mitigates byproduct formation, achieving yields >70% for target amines. The hydrochloride salt is subsequently obtained by treating the free base with hydrochloric acid, a standard practice in amine purification.

Significance in Polyamine Chemistry

Polyamines are linchpins in coordination chemistry and materials science due to their multidentate ligand capabilities. The subject compound’s four primary and secondary amine groups enable it to form stable complexes with transition metals, akin to ethylenediamine (en) and tetraethylenepentamine (TEPA).

Chelation and Industrial Applications

  • Metal Ion Sequestration: The compound’s branched structure allows it to bind metal ions (e.g., Co³⁺, Ni²⁺) in a pentadentate manner, preventing scale formation in cooling systems.
  • Polymer Precursors: Reacting it with dicarboxylic acids yields polyamide resins for adhesives and textiles, mirroring ethylenediamine’s role in nylon synthesis.

Thermodynamic Behavior

The basicity of piperazine derivatives is critical for their reactivity. Piperazine has two pK~a~ values (5.35 and 9.73), which decrease with alkyl substitution. For example:

  • 1-Ethylpiperazine: pK~a1~ = 4.2, pK~a2~ = 8.1.
  • 1-(2-Hydroxyethyl)piperazine: pK~a1~ = 3.9, pK~a2~ = 7.8.

These data suggest that N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride exhibits moderated basicity compared to unsubstituted piperazine, favoring its solubility in aqueous media.

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride represents a complex polyamine compound featuring a central piperazine ring with extended ethylenediamine chains [1] . This compound exhibits molecular formula C₁₀H₂₅N₅ with a molecular weight of 215.34 g/mol and CAS number 31295-54-2 [1] [3]. The hydrochloride salt form enhances aqueous solubility, making it suitable for analytical characterization and biological applications .

Molecular Geometry and Conformational Analysis

The molecular geometry of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride is dominated by the conformational preferences of its constituent structural elements. The central piperazine ring adopts a characteristic chair conformation, which represents the most thermodynamically stable arrangement [5] [6] [7]. This chair conformation is consistent with crystallographic studies of related piperazine derivatives, where the six-membered heterocyclic ring maintains chair geometry with nitrogen atoms in equatorial positions [5] [8].

The ethylenediamine chains attached to the piperazine ring exhibit significant conformational flexibility. Computational studies on related polyamine systems indicate that these chains can adopt both gauche and trans conformations, with energy barriers for C-C bond rotation typically ranging from 2-5 kilojoules per mole [9] [10]. The extended linear structure of the molecule allows for multiple conformational states, with the overall molecular shape being influenced by intramolecular hydrogen bonding interactions between terminal amino groups [9] [11].

Dynamic nuclear magnetic resonance studies on similar piperazine derivatives have revealed activation energy barriers of 56-80 kilojoules per mole for ring inversion processes [12] [13]. The conformational behavior is further complicated by the presence of multiple amino groups, which can participate in intramolecular hydrogen bonding networks. These interactions contribute to the stabilization of specific conformational states and influence the overall molecular geometry [10] [11].

ParameterValueReference
Molecular FormulaC₁₀H₂₅N₅ [1]
Molecular Weight (g/mol)215.34 [1] [3]
CAS Number31295-54-2 [1] [3]
Density (g/cm³)1.011
Boiling Point (°C)348.8

X-ray Crystallographic Studies

Crystallographic investigations of structurally related piperazine compounds provide valuable insights into the solid-state structure of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride. Studies on piperazine derivatives have consistently demonstrated that the piperazine ring maintains its chair conformation in the crystalline state [14] [15]. The crystal structures typically exhibit monoclinic or triclinic space groups, with the specific space group depending on the nature and positioning of substituents [16] [14].

Hydrogen bonding patterns in polyamine crystals are dominated by nitrogen-hydrogen to nitrogen interactions, forming extended three-dimensional networks [14] [15]. In piperazine-containing structures, these hydrogen bonds typically result in the formation of chains or sheets within the crystal lattice [14]. The presence of multiple amino groups in N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride would be expected to generate complex hydrogen bonding networks, potentially leading to unique packing arrangements.

The crystal packing of related polyamine compounds often involves alternating layers of molecules, with hydrogen bonding providing the primary intermolecular stabilization [16] [15]. Lattice parameters for similar compounds typically exhibit unit cell dimensions in the range of 5-25 Angstroms, with β angles deviating from 90 degrees in monoclinic systems [17] [6]. The presence of chloride counterions in the hydrochloride salt would introduce additional ionic interactions, potentially modifying the overall packing arrangement compared to the free base form.

Spectroscopic Profiling

Nuclear Magnetic Resonance Signatures

The nuclear magnetic resonance spectroscopic profile of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride reflects the complex polyamine structure with multiple magnetically equivalent and non-equivalent environments. Proton nuclear magnetic resonance spectra exhibit characteristic chemical shift patterns for the various methylene and amino proton environments [12] [13] [18].

The piperazine ring protons typically appear as multiplets in the 2.4-3.0 parts per million region, with the specific chemical shifts influenced by the electron-donating nature of the nitrogen substituents [13] [19]. Ethylenediamine chain protons adjacent to nitrogen atoms generally resonate between 2.6-3.2 parts per million, while amino group protons appear as broad signals between 1.5-3.5 parts per million in deuterium oxide solutions [18] [20].

Carbon-13 nuclear magnetic resonance spectra display characteristic aliphatic carbon signals in the 40-60 parts per million range, with the specific chemical shifts depending on the proximity to nitrogen atoms [18]. The piperazine ring carbons typically appear around 45-47 parts per million, while ethylenediamine carbons resonate at slightly higher field positions [21] [22].

Nitrogen-15 nuclear magnetic resonance spectroscopy provides definitive characterization of the different nitrogen environments. Primary amino nitrogen atoms typically exhibit chemical shifts between -350 to -380 parts per million, while secondary amino nitrogen atoms in the piperazine ring and connecting chains appear between -320 to -350 parts per million [11] [20]. The chemical shift differences allow for unambiguous assignment of the various nitrogen environments within the molecular structure.

Nuclear Magnetic Resonance TypeChemical Shift RangeMultiplicityAssignment
¹H (CH₂-N)2.3-3.2 ppmMultipletsMethylene protons adjacent to nitrogen
¹H (NH₂)1.5-3.5 ppmBroad signalsPrimary amino protons
¹³C (aliphatic)40-60 ppmSingletsAliphatic carbon atoms
¹⁵N (primary)-350 to -380 ppmSingletsPrimary amino nitrogen atoms
¹⁵N (secondary)-320 to -350 ppmSingletsSecondary amino nitrogen atoms

Infrared Vibrational Assignments

The infrared spectroscopic profile of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride exhibits characteristic vibrational bands associated with polyamine functional groups. The nitrogen-hydrogen stretching vibrations appear in the 3200-3500 wavenumber region, with primary amino groups displaying two distinct bands corresponding to symmetric and antisymmetric stretching modes [23] [24] [25].

The carbon-hydrogen stretching vibrations occur in the 2800-3000 wavenumber region, appearing as multiple bands of strong intensity [23] [25]. These bands arise from the various methylene groups present in the ethylenediamine chains and piperazine ring. The specific frequencies and intensities depend on the local chemical environment and conformational preferences of the molecular structure.

Nitrogen-hydrogen bending vibrations are observed in the 1550-1650 wavenumber region, typically appearing as medium intensity bands [23] [24]. The carbon-nitrogen stretching vibrations occur in the 1250-1020 wavenumber region for aliphatic amine groups, with multiple bands reflecting the various carbon-nitrogen bond environments present in the molecule [24] [25].

Additional characteristic vibrations include nitrogen-hydrogen wagging modes in the 910-665 wavenumber region, which appear as strong, broad bands [23] [24]. These low-frequency vibrations are particularly diagnostic for primary and secondary amine functional groups and provide confirmation of the polyamine structure.

Frequency Range (cm⁻¹)Vibrational AssignmentIntensityDiagnostic Value
3200-3500N-H stretchingMedium-StrongPrimary/secondary amine identification
2800-3000C-H stretchingStrongAliphatic methylene groups
1550-1650N-H bendingMediumAmine functional group confirmation
1250-1020C-N stretchingMedium-WeakCarbon-nitrogen bond characterization
910-665N-H waggingStrong-BroadAmine structural fingerprint

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation pattern of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride follows characteristic pathways observed for polyamine compounds. The molecular ion peak appears at mass-to-charge ratio 215, corresponding to the protonated molecular ion [26] [27] [28]. The intensity of this peak is typically moderate (15-25% relative intensity) due to the inherent instability of polyamine molecular ions under electron ionization conditions.

Primary fragmentation pathways involve alpha-cleavage adjacent to nitrogen atoms, resulting in the loss of aminoethyl groups [27] [29]. The base peak in the mass spectrum typically occurs at mass-to-charge ratio 56, corresponding to a piperazine-derived fragment [C₃H₆N]⁺ [26] [30]. This fragment represents a characteristic fingerprint for piperazine-containing compounds and appears with high relative intensity (80-100%).

Secondary fragmentation processes involve the sequential loss of ethylenediamine units, producing fragments at mass-to-charge ratios 200, 172, and 158 [26] [28]. The piperazine ring often remains intact during fragmentation, producing a stable fragment at mass-to-charge ratio 100 [29]. Additional characteristic fragments include ethylenediamine-derived ions at mass-to-charge ratio 86 and primary amine fragments at mass-to-charge ratio 30.

The fragmentation pattern is consistent with general principles governing polyamine mass spectrometry, where nitrogen-containing fragments retain positive charge due to the basic nature of amino groups [27] [31]. The relative intensities of fragment ions provide structural information and can be used for compound identification and purity assessment.

Mass-to-Charge RatioFragment AssignmentRelative Intensity (%)Fragmentation Mechanism
215[M]⁺-15-25Molecular ion
200[M-CH₂NH₂]⁺10-20Alpha-cleavage
172[M-C₂H₄NH₂]⁺20-35Chain cleavage
158[M-C₂H₄NHCH₂CH₂NH₂]⁺30-45Extended chain loss
114[Piperazine-ethylamine]⁺60-80Ring-chain cleavage
100[Piperazine]⁺40-60Ring retention
86[C₄H₁₀N₂]⁺25-40Ethylenediamine
56[C₃H₆N]⁺80-100Piperazine fragment (base peak)
30[CH₂NH₂]⁺70-90Primary amine

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

251.1876735 g/mol

Monoisotopic Mass

251.1876735 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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